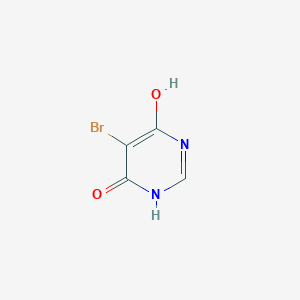

5-Bromo-4,6-dihydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXHFPZMRQXGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408294 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15726-38-2 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dihydroxypyrimidine

Introduction

5-Bromo-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional molecules. Its structure, featuring a reactive bromine atom at the C-5 position and two hydroxyl groups, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The pyrimidine core is a fundamental scaffold in medicinal chemistry, and the strategic placement of a halogen allows for further functionalization through various cross-coupling reactions.[2][3] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers in organic synthesis and drug development.

The synthesis is logically approached as a two-stage process: first, the construction of the pyrimidine ring to form 4,6-dihydroxypyrimidine, followed by the regioselective bromination at the electron-rich C-5 position.

Part 1: Synthesis of the 4,6-Dihydroxypyrimidine Core

The most prevalent and industrially scalable method for constructing the 4,6-dihydroxypyrimidine ring is through a base-catalyzed condensation reaction. This approach involves the cyclization of a malonic acid derivative with formamide.[1][4]

Underlying Chemistry: The Pyrimidine Ring Closure

The core of this synthesis is a condensation reaction between a C-C-C fragment (derived from a malonic ester) and an N-C-N fragment (from formamide). The reaction is facilitated by a strong base, typically an alkali metal alkoxide like sodium methoxide or sodium ethoxide.[5][6] The use of a malonic ester, such as dimethyl malonate or diethyl malonate, is strategically preferred over malonic acid itself. This is because the ester form prevents undesirable acid-base reactions with the alkoxide catalyst and avoids the unreactive carboxylate species that would form, thus ensuring the efficiency of the condensation.[7]

The mechanism involves the deprotonation of the active methylene group of the malonic ester by the alkoxide base, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formamide. A series of subsequent intramolecular condensation and elimination steps leads to the formation of the stable, six-membered pyrimidine ring. The final product is typically isolated as a salt, which is then neutralized with acid to precipitate the 4,6-dihydroxypyrimidine.

Visualization of the Synthesis Pathway

Caption: Experimental workflow for the bromination step.

Detailed Experimental Protocol: Bromination of 4,6-Dihydroxypyrimidine

This protocol is based on standard procedures for the bromination of activated pyrimidine rings. [8] Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel.

-

Ice bath.

-

4,6-dihydroxypyrimidine (from Part 1).

-

Glacial acetic acid.

-

Bromine (Br₂).

-

Deionized water.

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, prepare a suspension of 11.2 g (0.1 mol) of 4,6-dihydroxypyrimidine in 150 mL of glacial acetic acid.

-

Cooling: Cool the suspension in an ice bath with gentle stirring.

-

Addition of Bromine: In the dropping funnel, place 16.0 g (5.1 mL, 0.1 mol) of bromine. Add the bromine dropwise to the stirred suspension over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition. (CAUTION: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum at 60°C to yield this compound.

Data Summary: Key Bromination Parameters

| Reagent/Parameter | Role/Value | Rationale/Reference |

| Bromine (Br₂) | Electrophile | Provides the bromine atom for substitution. [8] |

| Glacial Acetic Acid | Solvent | Provides a polar, acidic medium suitable for the reaction. [8] |

| Temperature | <10°C (addition), RT (reaction) | Controls the reaction rate and minimizes potential side reactions. |

| Work-up | Precipitation in water | Product is insoluble in water, allowing for easy isolation. |

| Safety | Fume Hood, PPE | Bromine is highly corrosive and toxic. |

| Typical Yield | >85% | Generally a high-yielding electrophilic substitution. |

Conclusion

The synthesis of this compound is a robust and efficient two-stage process that is well-documented in the chemical literature. The initial ring formation via a base-catalyzed condensation of a malonic ester and formamide provides the core pyrimidine structure in good yield. The subsequent electrophilic bromination at the activated C-5 position proceeds cleanly and regioselectively. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can reliably produce this key intermediate for further application in pharmaceutical and agrochemical discovery programs.

References

- Wikipedia. Barbituric acid.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4).

- Justia Patents. Process for preparing 4,6-dihydroxypyrimidine (DHP).

- Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

- Google Patents. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.

- Zenodo. CS and CN coupling reactions of barbituric acid via selective and complete bromination using greener KBr/H.

- ResearchGate. How can I brominate the CH2 of barbituric acid?.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. J Org Chem.

- NIH. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Quick Company. "A Process For Preparing 4,6 Dihydroxypyrimidine".

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. Barbituric acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 5-Bromo-4,6-dihydroxypyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in nucleic acids and numerous pharmacologically active compounds. The introduction of a bromine atom and two hydroxyl groups onto the pyrimidine ring imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes foundational data with practical, field-proven methodologies to provide a comprehensive technical overview of this compound. Understanding these core properties is paramount for its effective utilization in drug design, synthetic chemistry, and biological assays, as they directly influence critical parameters such as bioavailability, reactivity, and target engagement.

Molecular Structure and Tautomerism

A critical aspect of 4,6-dihydroxypyrimidine systems is their existence in multiple tautomeric forms. The equilibrium between the dihydroxy, hydroxyl-oxo, and dioxo forms is influenced by the solvent, pH, and temperature. The presence of the electron-withdrawing bromine atom at the C5 position further influences the electron distribution within the ring, affecting the stability of these tautomers. The predominant form under physiological conditions is typically the keto-enol or diketo tautomer due to the greater stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for initial experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 190.98 g/mol | [2] |

| Monoisotopic Mass | 189.93779 g/mol | [2] |

| CAS Number | 15726-38-2 | [1] |

| Appearance | Solid | [1] |

| InChI Key | XVXHFPZMRQXGBM-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=NC(=C(C(=O)N1)Br)O | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Solubility

A compound's solubility is a cornerstone of its developability profile, directly impacting its absorption and bioavailability.[3] Pyrimidine derivatives often exhibit limited aqueous solubility, a challenge that must be quantified early in the research process.[3]

Expected Solubility Profile:

-

Aqueous Media: Low solubility is expected due to the relatively nonpolar, rigid heterocyclic core. Solubility will be pH-dependent due to the presence of acidic hydroxyl groups and basic ring nitrogens.

-

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are capable of disrupting the crystal lattice and forming hydrogen bonds.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol establishes the equilibrium solubility of a compound, which is a critical parameter for preclinical and formulation studies. The methodology is adapted from standard industry practices for novel chemical entities.[3]

Causality: The objective is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated state.

Sources

5-Bromo-4,6-dihydroxypyrimidine CAS number 15726-38-2

An In-depth Technical Guide to 5-Bromo-4,6-dihydroxypyrimidine (CAS: 15726-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone heterocyclic intermediate, offering a unique combination of reactivity and structural features essential for modern drug discovery. This guide moves beyond a simple recitation of data, providing a deep, mechanistic, and practical framework for its use. We will explore its synthesis from a perspective of process control and validation, dissect its reactivity through the lens of electronic and steric influences, and contextualize its application within the demanding field of therapeutic agent design, particularly in the development of kinase inhibitors. This document is structured to serve as a practical playbook for the senior application scientist, emphasizing causal relationships in experimental design and providing robust, field-tested protocols.

Core Physicochemical & Structural Characteristics

A molecule's utility is dictated by its fundamental properties. For this compound, its reactivity is profoundly influenced by its tautomeric nature and the electronic effects of its substituents.

Key Properties

The essential physicochemical data for this compound are summarized below, providing the foundational parameters for reaction planning, solubility screening, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 15726-38-2 | [1][2][3] |

| Molecular Formula | C₄H₃BrN₂O₂ | [1][3] |

| Molecular Weight | 190.98 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Purity | ≥97% (Typical) | [1][2] |

| Storage | Inert atmosphere, room temperature | [1] |

The Critical Role of Tautomerism

This compound exists as an equilibrium mixture of its dihydroxy and dione tautomers. This is not a trivial structural footnote; it is the central determinant of its reactivity. The predominant tautomer is influenced by factors such as solvent polarity and pH, which in turn dictates the primary sites for alkylation, acylation, and other substitution reactions. Understanding and controlling this equilibrium is paramount for achieving regioselective outcomes.

Caption: Tautomeric equilibrium between the dihydroxy and dione forms.

Synthesis & Purification: A Self-Validating Protocol

The reliable synthesis of high-purity starting materials is non-negotiable. The standard preparation involves the regioselective bromination of 4,6-dihydroxypyrimidine. The following protocol is designed for reproducibility and scalability, with integrated checkpoints for quality control.

Synthesis Workflow Overview

This diagram outlines the logical flow from starting materials to the final, purified product.

Caption: A logical workflow for the synthesis and validation of the title compound.

Detailed Step-by-Step Methodology

Materials:

-

4,6-Dihydroxypyrimidine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Glacial Acetic Acid (sufficient to form a stirrable slurry)

-

Deionized Water (cold)

-

Diethyl Ether (cold)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in glacial acetic acid at ambient temperature (20-25 °C).

-

Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes.

-

Expertise & Causality: This controlled addition is critical. It mitigates the reaction exotherm and minimizes the formation of over-brominated impurities, ensuring a cleaner reaction profile and simplifying purification.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.

-

Product Isolation: Upon completion, cool the reaction flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the succinimide byproduct. Follow with a wash of cold diethyl ether to remove residual non-polar impurities and facilitate drying.

-

Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Trustworthiness - A Self-Validating System:

-

Purity Confirmation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Quality Check: The melting point should be sharp and consistent with the literature value of >300 °C with decomposition.[3]

Strategic Reactions in Medicinal Chemistry

The synthetic power of this compound lies in its capacity for selective functionalization at multiple positions, most notably through palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C5-Br bond is an ideal handle for creating C-C bonds, a foundational transformation in drug development for exploring Structure-Activity Relationships (SAR). This allows for the introduction of diverse aryl and heteroaryl moieties.[4][5][6]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq)[6], and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[6]. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water.[6][7]

-

Thermal Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor for completion via TLC or LC-MS (typically 12-24 hours).

-

Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Sources

- 1. This compound | 15726-38-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

tautomeric forms of 5-Bromo-4,6-dihydroxypyrimidine

An In-Depth Technical Guide to the Tautomeric Forms of 5-Bromo-4,6-dihydroxypyrimidine

Abstract

The phenomenon of tautomerism, particularly within heterocyclic systems, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric forms of a molecule dictate its physicochemical properties, receptor binding interactions, and metabolic fate. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a substituted pyrimidine with significant potential for structural modification and biological application. We will explore the theoretical underpinnings of its tautomeric equilibrium, present robust computational and experimental protocols for characterization, and discuss the profound implications for researchers and drug development professionals.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are fundamental to life, forming the core structure of nucleobases such as cytosine, uracil, and thymine in DNA and RNA.[1][2] Their biological function is intimately linked to their structure, particularly their ability to form specific hydrogen bonds. Tautomerism, the equilibrium between two or more readily interconvertible constitutional isomers, plays a critical role in the chemistry of these heterocycles.[3] For hydroxypyrimidines, the most relevant equilibrium is the lactam-lactim (or keto-enol) tautomerism, where a proton shifts between a ring nitrogen and an exocyclic oxygen atom.[4]

Understanding and controlling this equilibrium is a central challenge in drug design. Different tautomers present distinct hydrogen bond donor and acceptor patterns, leading to varied affinities for biological targets and potentially different pharmacological outcomes.[5][6] A classic example is the mutagenic activity of 5-bromouracil, a base analog where the shift between its keto and enol tautomeric forms leads to mispairing during DNA replication.[7][8]

This guide focuses on this compound, a molecule featuring a pyrimidine core substituted with a bromine atom and two hydroxyl groups. This substitution pattern creates a rich and complex tautomeric landscape, the elucidation of which is essential for predicting its biological behavior and harnessing its therapeutic potential.

The Tautomeric Landscape of this compound

The presence of two hydroxyl groups at positions 4 and 6 allows for several potential tautomeric forms. The equilibrium is a dynamic interplay between aromatic stabilization and the stability of keto functionalities. The primary tautomers are the dihydroxy, keto-enol, and diketo forms.

-

Dihydroxy Form (Lactim-Lactim): this compound. This form is fully aromatic, a significant stabilizing factor.

-

Keto-Enol Forms (Lactam-Lactim): 5-Bromo-6-hydroxy-3H-pyrimidin-4-one and 5-Bromo-4-hydroxy-1H-pyrimidin-6-one. These forms have lost full aromaticity but contain a stable amide (lactam) group.

-

Diketo Form (Lactam-Lactam): 5-Bromo-1H,3H-pyrimidine-4,6-dione. This non-aromatic form contains two lactam groups.

The equilibrium between these forms is governed by several competing factors:

-

Aromaticity: The dihydroxy form benefits from the thermodynamic stability of the aromatic sextet. Computational studies on related systems like 4(3H)-pyrimidinone show that the introduction of ring nitrogens can shift the equilibrium towards keto forms despite the loss of aromaticity.[9][10]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the more polar diketo and keto-enol tautomers through hydrogen bonding and dipole-dipole interactions.[11][12][13]

-

Substituent Effects: The electron-withdrawing nature of the bromine atom at the C5 position influences the electron density of the ring and the acidity of the N-H and O-H protons, thereby affecting the tautomeric preference.[2][14]

-

pH and Ionization: The protonation state of the molecule dramatically influences the observed tautomeric forms. Spectroscopic studies of 4,6-dihydroxypyrimidine have shown the existence of various ionic species depending on the pH.[15]

Caption: Tautomeric equilibria for this compound.

Computational Chemistry as a Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. These methods provide quantitative estimates of the energies of different forms, offering critical insights before embarking on extensive experimental work.[9][16]

Expert Insight: The Rationale for DFT

We choose DFT, specifically with a functional like B3LYP, because it provides a robust balance between computational cost and accuracy for systems of this size. The inclusion of a diffuse and polarized basis set, such as 6-311++G(d,p), is critical for accurately describing the lone pairs on oxygen and nitrogen and the potential for hydrogen bonding.[17] Furthermore, simulating the cellular environment necessitates a solvation model. The Polarizable Continuum Model (PCM) is a field-proven method that approximates the bulk solvent effect on the solute, which is essential as solvent interactions can shift the tautomeric equilibrium by several kcal/mol.[11][12]

Protocol: DFT Analysis of Tautomer Stability

-

Structure Generation: Construct 3D models of all plausible tautomers (dihydroxy, two keto-enol, diketo) using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform full geometry optimization for each tautomer.

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Environment: Run separate calculations for the gas phase and for a solvent (e.g., water, DMSO) using the PCM.

-

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Extract the electronic energies and Gibbs free energies for each tautomer. The relative stability is determined by comparing these values (ΔE or ΔG). The tautomer with the lowest energy is the most stable.

Caption: Workflow for DFT-based Tautomer Stability Analysis.

Data Presentation: Predicted Relative Stabilities

The results of such a computational study can be summarized for clear comparison.

| Tautomer Form | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |

| Diketo | 0.00 (Reference) | 0.00 (Reference) |

| Keto-Enol 1 | +2.5 | +1.8 |

| Keto-Enol 2 | +3.1 | +2.2 |

| Dihydroxy | +8.0 | +5.5 |

| Note: These are hypothetical values for illustrative purposes. Actual values must be derived from calculation. |

These hypothetical results would suggest that the diketo form is the most stable in both the gas phase and water, but that the energy gap to the aromatic dihydroxy form decreases in a polar solvent, indicating stabilization of the more polar keto forms.[11]

Experimental Validation and Characterization

While computational methods are predictive, experimental validation is the cornerstone of scientific trustworthiness. Spectroscopic techniques are the primary tools for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation in solution.[18] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

-

¹H NMR: Can distinguish between N-H protons of lactam groups and O-H protons of enol groups. The chemical shift of the proton at C2 will also vary significantly between tautomers.

-

¹³C NMR: Provides definitive evidence. The carbonyl carbons of the keto forms typically resonate at a much lower field (e.g., >160 ppm) compared to the hydroxyl-bearing carbons of the enol form.[18]

If tautomeric interconversion is rapid on the NMR timescale, a single, population-averaged spectrum is observed. In such cases, variable-temperature NMR experiments can be employed to slow the exchange rate and resolve signals for individual tautomers.

-

Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects on the equilibrium.

-

Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Signal Assignment: Assign all proton and carbon signals to their respective positions on the pyrimidine ring, aided by 2D NMR techniques (COSY, HSQC) if necessary.

-

Quantification: Identify distinct signals corresponding to each tautomer. The relative population of each tautomer can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

Variable-Temperature Study (Optional): If signals are broad or averaged, acquire spectra at lower temperatures (e.g., down to 223 K) to attempt to "freeze out" the individual tautomers.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer due to differences in their conjugated π-systems. The aromatic dihydroxy form is expected to have a distinct absorption maximum (λmax) compared to the non-aromatic keto forms.[19] This technique is particularly powerful when combined with pH titration.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

-

Sample Measurement: Add a small, constant aliquot of the stock solution to each buffer and record the UV-Vis spectrum (e.g., from 200-400 nm).

-

Data Analysis: Plot absorbance versus pH at selected wavelengths. The resulting titration curve can be fitted to determine the pKa values associated with protonation/deprotonation events, which are often coupled to shifts in the tautomeric equilibrium.[20] The presence of isosbestic points indicates a clean equilibrium between two species.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[21][22] This is the ultimate method for confirming the existence of a specific tautomer, at least in the crystalline form. It is crucial to recognize that the lowest energy structure in a crystal lattice may be influenced by packing forces and may not be the most stable tautomer in solution.[15] For instance, studies on 4,6-dihydroxypyrimidine itself have revealed different polymorphic forms, including both molecular and ionic structures in the solid state.[15]

Implications for Drug Discovery and Development

A thorough characterization of the tautomeric profile of this compound is not merely an academic exercise; it is a prerequisite for its rational development as a drug lead.

-

Target Recognition: The shape and hydrogen bonding capacity of a ligand are determined by its tautomeric form. The dihydroxy tautomer presents two H-bond donors (OH), while the diketo form presents two H-bond donors (NH) and two acceptors (C=O). This difference will fundamentally alter how the molecule docks into a protein's active site.

-

Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For example, the more polar diketo tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar dihydroxy form.

-

Intellectual Property: Defining the specific, active tautomeric form of a drug candidate is often a critical component of a robust patent application.

Conclusion

This compound possesses a complex tautomeric equilibrium involving dihydroxy, keto-enol, and diketo forms. The predominance of any single tautomer is a delicate balance of aromaticity, solvent effects, and pH. A synergistic approach, combining the predictive power of DFT calculations with definitive experimental validation from NMR and UV-Vis spectroscopy, is essential for a complete understanding. This detailed characterization provides the foundational knowledge required for medicinal chemists to rationally design and optimize novel pyrimidine-based therapeutics, ensuring that the intended biologically active species is the one being advanced through the drug discovery pipeline.

References

- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

- DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water.

- Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. PubMed. [Link]

- Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications.

- 5-Bromouracil. Wikipedia. [Link]

- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Royal Society of Chemistry. [Link]

- Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

- X-ray crystallography. Wikipedia. [Link]

- Effect of bromine atom on the different tautomeric forms of microhydrated 5-bromouracil, in the DNA: RNA microhelix and in the interaction with human proteins.

- Intramolecular Interactions in Derivatives of Uracil Tautomers.

- The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. [Link]

- 5-Bromouracil. PubChem. [Link]

- 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

- pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 8. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Introduction: The Structural Nuances of 5-Bromo-4,6-dihydroxypyrimidine

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4,6-dihydroxypyrimidine

This compound is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleobases. Its significance lies in its potential as a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and materials science. The strategic placement of a bromine atom at the C5 position and hydroxyl groups at C4 and C6 provides multiple reactive sites for further chemical modification.

A critical aspect governing the physicochemical and spectroscopic properties of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxypyrimidine," it predominantly exists in more stable keto-enol forms in solution and the solid state. This equilibrium between the di-keto, enol-keto, and di-enol forms is crucial for interpreting its spectroscopic data, as the observed spectrum is often a representation of the most stable tautomer or a dynamic average of the equilibrating species. The most prevalent form is generally accepted to be the 5-bromo-4-hydroxy-1H-pyrimidin-6-one tautomer, as indicated by its IUPAC name.

Tautomeric Equilibria

The potential tautomeric forms of this compound are illustrated below. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Understanding this dynamic is the first step in any rigorous spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR of 5-Bromo-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4,6-dihydroxypyrimidine. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge and practical insights required for the accurate acquisition and interpretation of ¹H NMR data for this and structurally related compounds. The content herein is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles that govern the spectral features of this molecule.

Foundational Principles: Tautomerism in 4,6-Dihydroxypyrimidines

A critical aspect influencing the ¹H NMR spectrum of this compound is its existence in various tautomeric forms. 4,6-dihydroxypyrimidine and its derivatives can undergo keto-enol tautomerism, leading to different structural isomers in equilibrium.[1][2][3][4][5] The predominant tautomer in solution will dictate the observed proton environments and, consequently, the entire ¹H NMR spectrum.

The potential tautomeric forms of this compound include the dihydroxy form, the keto-enol form, and the diketo form. The stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH. In many cases, the keto forms of hydroxy-substituted pyrimidines are more stable. For the purpose of this guide, we will consider the most likely tautomers and their expected spectral signatures.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is paramount. The following protocol outlines the key steps and considerations for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial to avoid artifacts and obtain high-resolution spectra.[6][7][8][9]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for polar compounds like pyrimidine derivatives as it can form hydrogen bonds, leading to sharper signals for exchangeable protons (e.g., -OH, -NH).[10]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Sample Volume: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL.

Caption: Workflow for preparing a high-quality NMR sample.

Instrument Parameters

The following are general guidelines for setting up the NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 300 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Temperature: Room temperature.

Spectral Interpretation: A Predictive Analysis

In the absence of a publicly available experimental spectrum for this compound, this section provides a predictive interpretation based on the analysis of its potential tautomeric forms and the known chemical shifts of related pyrimidine derivatives.[11][12][13][14][15][16][17]

Predicted ¹H NMR Spectrum in DMSO-d₆

Assuming the diketo tautomer is significant in DMSO-d₆, we can predict the following signals:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2 | ~8.0 - 8.5 | Singlet | 1H | The proton at the 2-position of the pyrimidine ring. Its chemical shift will be influenced by the electronegativity of the adjacent nitrogen atoms. |

| NH | ~11.0 - 13.0 | Broad Singlet | 2H | The two amide protons. These are expected to be downfield due to hydrogen bonding with the DMSO solvent and the electron-withdrawing nature of the carbonyl groups. Their broadness is due to chemical exchange.[12] |

Note on Hydroxyl Protons: If the dihydroxy tautomer is present, the hydroxyl protons would likely appear as a broad signal in the range of 5-10 ppm, depending on the extent of hydrogen bonding and exchange.[10][18][19][20][21] In protic deuterated solvents like D₂O or MeOD, these signals would disappear due to exchange with deuterium.

Rationale for Chemical Shift Predictions

-

Aromatic Protons: Protons on a pyrimidine ring typically resonate at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the two electronegative nitrogen atoms. For unsubstituted pyrimidine, the protons appear between 7.3 and 9.3 ppm.[11]

-

Effect of Bromine: The bromine atom at the 5-position is electron-withdrawing and will further deshield the adjacent protons.

-

Amide/Hydroxyl Protons: The chemical shift of protons attached to heteroatoms (O or N) is highly variable and solvent-dependent. In DMSO-d₆, which is a hydrogen bond acceptor, these protons tend to have higher chemical shifts and appear as sharper signals compared to in a non-polar solvent like CDCl₃.[10][19]

Trustworthiness and Self-Validation

The protocol and interpretations provided in this guide are designed to be self-validating.

-

Solvent Selection: The choice of DMSO-d₆ is deliberate. It not only aids in dissolving the polar analyte but also helps in observing the exchangeable NH/OH protons, which might be invisible in other solvents.

-

D₂O Exchange: A simple and effective way to confirm the assignment of NH or OH protons is to add a drop of D₂O to the NMR sample and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

-

2D NMR: For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon correlations, respectively.

Conclusion

The ¹H NMR analysis of this compound presents a valuable case study in the characterization of heterocyclic compounds. A thorough understanding of tautomerism, careful sample preparation, and a systematic approach to spectral interpretation are essential for obtaining reliable and accurate structural information. The predictive analysis provided in this guide, grounded in fundamental NMR principles and data from related structures, offers a solid framework for researchers working with this and similar molecules in their drug discovery and development endeavors.

References

- Hydroxyl Groups in NMR : r/Chempros - Reddit. (2023, March 16).

- Inoue, Y., Furutachi, N., & Nakanishi, K. (1966). Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry, 31(1), 175–178. [Link]

- 5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718. PubChem.

- Al-Sanea, M. M., & El-Sherbeny, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

- NMR Sample Preparation. University of Bristol.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14311–14319. [Link]

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14311–14319. [Link]

- Otting, G., Liepinsh, E., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of biomolecular NMR, 2(5), 445–450. [Link]

- Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? ResearchGate. (2018, March 12).

- 5-Bromopyrimidine | C4H3BrN2 | CID 78344. PubChem.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

- NMR Sample Preparation. ETH Zurich.

- Sample Preparation. University College London. (n.d.).

- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (2016). Der Pharma Chemica, 8(19), 312-316.

- Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2012). The Journal of Physical Chemistry A, 116(30), 7962–7968. [Link]

- Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. (2015, March 31).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(10), 1146–1149. [Link]

- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. (2012).

- NMR Sample Preparation. Iowa State University.

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024, February 29).

- 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... ResearchGate. (n.d.).

- Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- 5-Bromo-4,6-dimethyl-1-oxidopyrimidin-1-ium | C6H7BrN2O | CID 122540370. PubChem.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. (n.d.).

- 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. ResearchGate. (n.d.).

- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. (2021, December 15).

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. (2021, December 2).

- 5-Bromo uracil, GR 98%+. Ottokemi.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. reddit.com [reddit.com]

- 11. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 13C NMR Characterization of 5-Bromo-4,6-dihydroxypyrimidine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the 13C Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-4,6-dihydroxypyrimidine. We will delve into the nuanced aspects of spectral acquisition and interpretation, grounded in the principles of scientific integrity and field-proven expertise. Our focus is not merely on the data but on the causality behind the experimental choices that lead to reliable and reproducible results.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core structure of several nucleobases, vitamins, and therapeutic agents. The introduction of a bromine atom and two hydroxyl groups significantly influences its electronic properties and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a definitive tool for confirming the carbon framework of such molecules. This guide will walk you through a robust methodology for its characterization.

A critical aspect to consider with 4,6-dihydroxypyrimidine and its derivatives is the potential for tautomerism. The molecule can exist in several forms, including the dihydroxy, oxo-hydroxy, and dioxo forms.[1][2][3] This phenomenon profoundly impacts the observed NMR spectrum, as the chemical environment of the carbon atoms changes with the tautomeric form. The spectrum obtained in solution is often a representation of the most stable tautomer or a time-averaged spectrum of rapidly interconverting tautomers.[4][5] Understanding this is key to an accurate interpretation.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of any spectral data hinges on a meticulous and well-justified experimental protocol. The following sections outline a step-by-step methodology designed to produce a high-quality 13C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. The goal is to create a homogeneous solution free of particulate matter.

Protocol:

-

Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[6][7] A higher concentration is generally preferred for 13C NMR due to its low natural abundance (1.1%) and lower intrinsic sensitivity compared to 1H NMR.[8]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound due to its high polarity, which should facilitate the dissolution of the polar dihydroxypyrimidine structure. It also has a wide liquid range and its 13C signal (a septet at ~39.5 ppm) is unlikely to overlap with the signals of interest.[9][10]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial.[11] Use gentle vortexing or sonication to aid dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution.[8] A common method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

-

Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[6][11] Cap the tube securely and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The choice of acquisition parameters is a balance between obtaining a good signal-to-noise ratio (S/N) and minimizing the experiment time.[12]

Workflow for 13C NMR Acquisition:

Caption: Numbering scheme for this compound (oxo-hydroxy tautomer).

Predicted 13C Chemical Shift Ranges:

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 | sp2 | 150 - 160 | This carbon is between two nitrogen atoms, which are electron-withdrawing, causing a significant downfield shift. |

| C4 | sp2 | 160 - 170 | This is a carbonyl carbon, which typically resonates in the far downfield region. Its position adjacent to a nitrogen and within a conjugated system further influences its shift. |

| C5 | sp2 | 90 - 105 | The bromine atom attached to this carbon has a strong deshielding effect (alpha-effect), but this is an ipso-carbon, and the effect can be complex. Based on data for 5-bromopyrimidine, a shift in this region is expected. [13] |

| C6 | sp2 | 165 - 175 | This carbon is attached to an oxygen (hydroxyl group) and a nitrogen, and is part of a conjugated system, leading to a strong downfield shift. |

Note: These are estimated ranges. The actual values may vary depending on the solvent and the precise electronic effects in the molecule.

Data Processing and Peak Assignment

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is calibrated by setting the chemical shift of the DMSO-d6 solvent peak to 39.52 ppm.

-

Peak Picking and Assignment: Identify the peaks corresponding to the four unique carbon atoms of this compound and assign them based on the predicted chemical shifts. For unambiguous assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to correlate carbons with their attached protons and long-range proton couplings, respectively.

Conclusion

The 13C NMR characterization of this compound is a powerful method for its structural verification. By following a robust protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of this spectrum, grounded in an understanding of substituent effects and the potential for tautomerism, allows for the confident assignment of the carbon skeleton. This guide provides the foundational knowledge and practical steps for researchers to successfully employ 13C NMR in the analysis of this and related pyrimidine derivatives, ensuring data integrity and advancing scientific discovery.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]

A Technical Guide to the FT-IR Analysis of 5-Bromo-4,6-dihydroxypyrimidine: From Tautomeric Considerations to Spectral Interpretation

This guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-4,6-dihydroxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to explain the underlying chemical principles that govern its FT-IR spectrum, with a particular focus on the pivotal role of tautomerism. We will delve into sample preparation, spectral acquisition, and a detailed interpretation of the vibrational modes, grounded in authoritative data from analogous structures.

The Structural Context: The Critical Role of Tautomerism

Before any spectral analysis can be undertaken, it is imperative to understand the structural ambiguity of this compound. Like many hydroxypyrimidines, this molecule is subject to keto-enol tautomerism.[1][2] The "dihydroxypyrimidine" nomenclature suggests the enol form, but in the solid state, the equilibrium often strongly favors the diketo tautomer, 5-Bromobarbituric acid. This equilibrium is not merely an academic point; it fundamentally dictates which vibrational modes will be present and is the single most important factor in interpreting the FT-IR spectrum.

The potential tautomeric forms are:

-

Dienol Form: this compound

-

Keto-enol Forms: Intermediate tautomers

-

Diketo Form: 5-Bromobarbituric Acid

X-ray crystallography studies on the parent 4,6-dihydroxypyrimidine have shown that it can exist in different polymorphic forms, including molecular and ionic (zwitterionic) structures in the solid state.[1][2] For the purpose of this guide, we will predict and interpret the spectrum based on the anticipated predominance of the diketo tautomer in the solid state, which is common for barbituric acid and its derivatives.[3][4] This assumption is based on the greater thermodynamic stability of the amide and ketone functionalities in the solid phase.

Below is a diagram illustrating the key tautomeric equilibrium.

Caption: Tautomeric equilibrium of the title compound.

Experimental Design: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a reliable FT-IR spectrum of a solid sample like this compound. The two most common and appropriate methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the analyte in a dry, IR-transparent matrix of KBr.[4] It provides a high-quality transmission spectrum but requires careful sample preparation to avoid spectral artifacts.

Experimental Protocol:

-

Drying: Dry spectroscopic grade KBr powder at 110°C for at least 2 hours to remove absorbed water, which shows strong IR absorbance.[5]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[4] The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize scattering.[1]

-

Pellet Pressing: Transfer the powder to a pellet-forming die. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[5]

-

Spectral Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[6] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), and the IR beam internally reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[7]

Experimental Protocol:

-

Background Scan: With a clean, empty ATR crystal, perform a background measurement.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[7]

-

Spectral Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio this against the background to produce the final absorbance spectrum.

Sources

- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arcjournals.org [arcjournals.org]

- 4. ijsdr.org [ijsdr.org]

- 5. jetir.org [jetir.org]

- 6. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.gatech.edu [repository.gatech.edu]

mass spectrometry of 5-Bromo-4,6-dihydroxypyrimidine

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4,6-dihydroxypyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation behavior, drawing upon established knowledge of pyrimidine and halogenated compound mass spectrometry. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an expert perspective on the causal factors influencing analytical outcomes. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach to the structural elucidation of this molecule.

Introduction: The Analytical Challenge of this compound

This compound (C₄H₃BrN₂O₂) is a substituted pyrimidine that presents unique analytical challenges and opportunities. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including nucleobases, making its characterization crucial. The presence of a bromine atom provides a highly distinctive isotopic signature, while the dihydroxy groups introduce the potential for complex tautomeric equilibria.[1][2] The most stable tautomer is generally considered to be 5-bromo-4-hydroxy-1H-pyrimidin-6-one.[3]

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of such molecules.[4] Its high sensitivity and ability to provide detailed structural information from fragmentation patterns make it superior to other analytical techniques for this purpose. This guide will focus on the two most prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a complete picture of how to approach the mass spectrometric analysis of this compound.

Core Physicochemical Properties & Isotopic Signature

A successful mass spectrometry experiment begins with an understanding of the analyte's fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O₂ | [3] |

| Monoisotopic Mass | 189.93779 g/mol | [3] |

| Average Molecular Weight | 190.98 g/mol | [3][5] |

The Definitive Bromine Isotopic Pattern

A key feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in a characteristic molecular ion cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are separated by 2 m/z units and have an intensity ratio of approximately 1:1.[8][9] The observation of this doublet is a primary and highly reliable indicator for the presence of a single bromine atom in the molecule or its fragments.

Ionization Methodologies: Hard vs. Soft Ionization

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, directly impacting the information that can be gleaned from the mass spectrum.

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, high-energy technique that involves bombarding the analyte with a beam of electrons (typically 70 eV).[10] This process imparts significant energy, leading to extensive and reproducible fragmentation.

-

Causality: EI is chosen when detailed structural information is required from these fragmentation patterns. The resulting "fingerprint" spectrum is highly specific and valuable for library matching and structural confirmation. However, the high energy can sometimes lead to the complete absence of a molecular ion peak for fragile molecules, which is a key consideration.[10]

Electrospray Ionization (ESI): The Soft Ionization Approach

ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged spray.[11] It imparts very little excess energy to the molecule.

-

Causality: ESI is the method of choice for confirming molecular weight, especially for polar and thermally labile compounds like this compound.[12][13] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for coupling with liquid chromatography (LC-MS).[2]

Predicted Mass Spectral Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the pyrimidine ring and the influence of its substituents.[14][15]

Key Fragmentation Events under EI-MS

Under electron ionization, the molecular ion ([C₄H₃BrN₂O₂]⁺• at m/z 190/192) will undergo a series of characteristic cleavages.

-

Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion at m/z 111. This is a common pathway for halogenated compounds.[16][17]

-

Loss of Carbon Monoxide (CO): Pyrimidine rings containing keto groups frequently lose neutral CO molecules. This would lead to a fragment at m/z 162/164.

-

Ring Cleavage (Retro-Diels-Alder): A characteristic fragmentation of the pyrimidine ring involves a retro-Diels-Alder (RDA) reaction. This can lead to the expulsion of small neutral molecules like hydrogen cyanide (HCN) or isocyanic acid (HNCO), resulting in various smaller fragment ions. The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[4][14]

Below is a diagram illustrating the primary predicted fragmentation pathways under EI conditions.

Caption: Predicted EI-MS fragmentation of this compound.

Expected Ions in ESI-MS

In contrast to EI, ESI-MS spectra will be much simpler.

-

Positive Ion Mode: The dominant ion will be the protonated molecule, [M+H]⁺, appearing as an isotopic doublet at m/z 191/193 .

-

Negative Ion Mode: The dominant ion will be the deprotonated molecule, [M-H]⁻, appearing as an isotopic doublet at m/z 189/191 .

Minimal in-source fragmentation is expected, although a minor loss of H₂O or HBr might be observed at higher cone voltages.[13]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure robust and reproducible data acquisition. The workflow itself provides internal validation by using complementary ionization techniques.

General Mass Spectrometry Workflow

The logical flow from sample to result is critical for ensuring data integrity.

Caption: A generalized workflow for the mass spectrometric analysis.

Protocol 1: GC-MS with Electron Ionization (EI)

Objective: To obtain a detailed fragmentation pattern for structural elucidation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate).

-

Rationale: A volatile solvent is required for GC injection. Purity is critical to avoid interfering peaks.

-

-

GC System Parameters:

-

Injector: Split/splitless, set to 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

-

Rationale: The temperature program is designed to ensure good chromatographic separation and elution of the analyte without thermal degradation in the column.

-

-

MS Detector Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Rationale: 70 eV is the standard energy for EI to produce reproducible fragmentation patterns that are comparable to spectral libraries. The mass range is set to encompass the molecular ion and all expected fragments.

-

Protocol 2: LC-MS with Electrospray Ionization (ESI)

Objective: To confirm the molecular weight of the analyte.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Rationale: ESI is highly sensitive and requires dilute solutions to avoid ion suppression and detector saturation. Formic acid is added to promote protonation for positive ion mode analysis.

-

-

LC System Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

5% B for 0.5 min.

-

5% to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to 5% B and equilibrate for 2.5 min.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Rationale: A standard reversed-phase gradient is used to elute the polar analyte from the C18 column, providing separation from potential impurities.

-

-

MS Detector Parameters:

-

Ionization Mode: ESI, positive and negative modes (run as separate experiments).

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Desolvation Temperature: 350 °C.

-

Cone Voltage: 20 V (a low voltage to minimize fragmentation).

-

Mass Range: Scan from m/z 100 to 300.

-

Rationale: The parameters are optimized to achieve stable spray and efficient ionization while preserving the molecular ion. Running in both positive and negative modes provides complementary data and increases confidence in the molecular weight assignment.

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques to build a complete structural picture. The characteristic 1:1 isotopic doublet from the bromine atom serves as an unmistakable marker throughout the analysis.[6][8][9] Electron Ionization provides deep structural insight through predictable fragmentation patterns, while Electrospray Ionization offers gentle ionization for unambiguous molecular weight confirmation. By employing the systematic workflows and validated protocols detailed in this guide, researchers can confidently identify and characterize this important pyrimidine derivative, accelerating research and development in their respective fields.

References

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Gas-phase fragmentation of protonated C60-pyrimidine deriv

- Organic Compounds Containing Halogen

- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.

- 5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718. PubChem.

- Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products.

- mass spectra - the M+2 peak. Chemguide.

- Organic Compounds Containing Halogen

- Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed.

- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv

- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.

- Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Semantic Scholar.

- Mass spectrometry of halogen-containing organic compounds.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu

- CAS 15726-38-2 this compound. Alfa Chemistry.

- This compound | 15726-38-2. ChemicalBook.

- ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry.

- This compound. SpectraBase.

- Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Analytical Chemistry.

- Mass Spectrometry. Chemistry LibreTexts.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- Effect of bromine atom on the different tautomeric forms of microhydrated 5-bromouracil, in the DNA:RNA microhelix and in the in. Journal of Biomolecular Structure and Dynamics.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. rroij.com [rroij.com]

- 11. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

- 13. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. article.sapub.org [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-Bromo-4,6-dihydroxypyrimidine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract